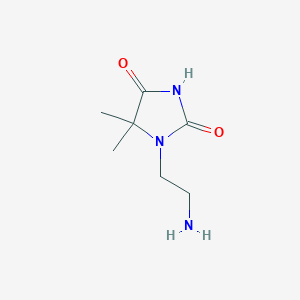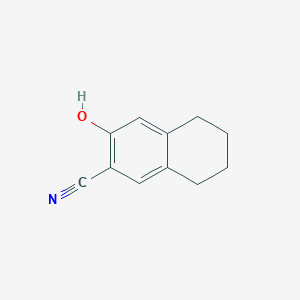![molecular formula C13H12N4O2S2 B8478567 methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8478567.png)
methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines pyrazole, thienopyrimidine, and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the pyrazole and methylsulfanyl groups. Common reagents used in these reactions include methyl iodide, pyrazole derivatives, and sulfur-containing compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole and thienopyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or thienopyrimidine rings.
科学的研究の応用
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-5-carboxylate
- Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(ethylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
- Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
Uniqueness
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the pyrazole, thienopyrimidine, and carboxylate groups provides a versatile scaffold for further modification and exploration in various scientific fields.
特性
分子式 |
C13H12N4O2S2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N4O2S2/c1-17-6-7(4-15-17)9-10-8(5-14-13(16-10)20-3)21-11(9)12(18)19-2/h4-6H,1-3H3 |
InChIキー |
QAIPKWHIRXNDGV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=C(SC3=CN=C(N=C32)SC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B8478501.png)



![N-chloroacetyl-4,5,6,7-tetrahydrobenzo[b]-thiophen-4-amine](/img/structure/B8478521.png)






